5-Chloro-1-methyl-1,2-dihydrospiro[indole-3,4'-piperidine]dihydrochloride
Description
5-Chloro-1-methyl-1,2-dihydrospiro[indole-3,4'-piperidine]dihydrochloride is a spirocyclic compound featuring an indole ring fused to a piperidine moiety via a spiro junction at position 3 of the indole. The molecule is substituted with a chlorine atom at position 5 of the indole and a methyl group at position 1. Its dihydrochloride salt form enhances water solubility, making it suitable for pharmaceutical applications.
Properties
Molecular Formula |
C13H19Cl3N2 |
|---|---|
Molecular Weight |
309.7 g/mol |
IUPAC Name |
5-chloro-1-methylspiro[2H-indole-3,4'-piperidine];dihydrochloride |
InChI |
InChI=1S/C13H17ClN2.2ClH/c1-16-9-13(4-6-15-7-5-13)11-8-10(14)2-3-12(11)16;;/h2-3,8,15H,4-7,9H2,1H3;2*1H |
InChI Key |
IQJCEHMPXMPWOD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2(CCNCC2)C3=C1C=CC(=C3)Cl.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-methyl-1,2-dihydrospiro[indole-3,4’-piperidine]dihydrochloride typically involves the reaction of indole derivatives with piperidine derivatives under specific conditions. One common method includes the use of hydrazone intermediates, which are heated in the presence of a suitable solvent like dimethylformamide (DMF) to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products, often involving high temperatures and controlled environments .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-methyl-1,2-dihydrospiro[indole-3,4’-piperidine]dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
5-Chloro-1-methyl-1,2-dihydrospiro[indole-3,4’-piperidine]dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Chloro-1-methyl-1,2-dihydrospiro[indole-3,4’-piperidine]dihydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Spiro[indole-3,4'-piperidine] Derivatives
6-Chloro-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one (CAS 1445655-59-3)
- Structural Differences : Chlorine at position 6 (vs. 5 in the target compound) and a ketone group at position 2 of the indole.
- The 6-chloro substitution may alter receptor binding affinity due to steric and electronic effects .
5-Chlorospiro[indoline-3,4'-piperidin]-2-one hydrochloride (CAS 1153984-72-5)
- Structural Differences : Indoline-2-one core (oxidized indole) with 5-chloro substitution.
- Implications : The ketone in the indoline ring enhances hydrogen-bonding capacity, which could improve solubility but reduce lipophilicity. This compound’s pharmacological profile (e.g., sigma receptor affinity) may differ significantly from the target compound .
6-Bromo-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one Hydrochloride
- Structural Differences : Bromine at position 6 (vs. chlorine at position 5 in the target).
Functional Group Modifications
Amino- and Methoxy-Substituted Analogs
- Example: 6-Amino-5-methoxy-10-methyl-1,2-dihydrospiro[indole-3,4'-piperidine] ().
- Implications: Amino and methoxy groups introduce hydrogen-bond donors/acceptors, improving water solubility and target engagement. However, these groups may reduce CNS penetration due to increased polarity .
tert-Butyl Carbamate-Protected Derivatives
Pharmacological and Physicochemical Properties
Stability and Toxicity Considerations
- Stability : The target’s dihydrochloride salt likely offers improved stability over free bases, as seen in analogs like Vapitadine Dihydrochloride (). However, sensitivity to strong oxidizers (e.g., peroxides) is a shared concern .
- Toxicity: Limited data for the target compound, but analogs like 6-chloro-2-one lack acute toxicity profiles (), underscoring the need for rigorous safety testing.
Regulatory and Commercial Status
- Target Compound: Not explicitly mentioned in commercial catalogs, but discontinued analogs () suggest challenges in scale-up or formulation.
- 5-Chloro-indoline-2-one : Marketed by Parchem (), indicating established industrial interest in this structural class.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
